N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridazine ring, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: Trifluoromethylation is usually performed using reagents such as trifluoromethylsilane or sodium trifluoroacetate.
Coupling Reactions: The final coupling of the pyridazine derivative with cyclopropanecarboxamide is achieved through amide bond formation, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding . The pyridazine ring may participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyridazines: Compounds with similar structures but different substituents on the pyridazine ring.
Cyclopropanecarboxamides: Compounds with variations in the amide or cyclopropane moieties.
Uniqueness
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is unique due to the combination of its trifluoromethyl group, pyridazine ring, and cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[6-[4-oxo-4-[4-(trifluoromethyl)anilino]butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c20-19(21,22)13-5-7-14(8-6-13)23-16(27)2-1-11-29-17-10-9-15(25-26-17)24-18(28)12-3-4-12/h5-10,12H,1-4,11H2,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPIXGZRLZUNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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